molecular formula C17H24N2O5S2 B2630406 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide CAS No. 2097891-01-3

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide

Cat. No. B2630406
CAS RN: 2097891-01-3
M. Wt: 400.51
InChI Key: MGZLRTVRSYQVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H24N2O5S2 and its molecular weight is 400.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Anticonvulsant Agents: Sulfonamide derivatives incorporating azole moieties have been synthesized and evaluated for their anticonvulsant activities. Compounds exhibited significant protection against picrotoxin-induced convulsions, indicating their potential as anticonvulsant agents (Farag et al., 2012).
  • Anti-tubercular Activity: Novel N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives have been synthesized and shown potent anti-tubercular activity, highlighting the therapeutic potential of sulfonamide derivatives in tuberculosis treatment (Dighe et al., 2012).
  • Antimalarial and COVID-19 Drug Applications: Sulfonamide compounds have been explored for their antimalarial activity and potential application as COVID-19 drugs, demonstrating significant in vitro activity and offering insights into their dual therapeutic applications (Fahim & Ismael, 2021).
  • In Vitro Inhibition of Human Carbonic Anhydrase: The inhibition effects of novel sulfonamide inhibitors on human carbonic anhydrase I and II have been studied, showing potential for therapeutic applications in conditions involving these enzymes (Cakir et al., 2004).

Structural Characterization and Synthesis Techniques

  • X-ray Structural Characterization: Studies on the synthesis, structural characterization, and molecular modeling of sulfonamide derivatives, including Schiff bases and metallic complexes, have provided detailed insights into their molecular structures, offering a foundation for further exploration of their chemical and biological properties (Chohan & Shad, 2011).

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S2/c20-17(10-2-1-3-11-17)14-18-26(23,24)16-8-6-15(7-9-16)19-12-4-5-13-25(19,21)22/h2,6-10,18,20H,1,3-5,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZLRTVRSYQVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCCC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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